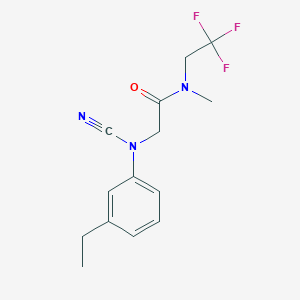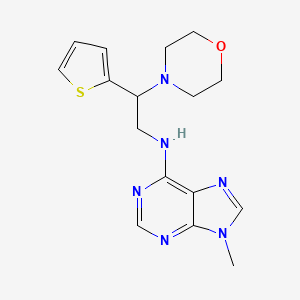
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine, also known as MRS 1754, is a potent and selective antagonist of the adenosine A2B receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 exerts its pharmacological effects by selectively blocking the adenosine A2B receptor, which is known to play a key role in regulating cellular signaling pathways. By inhibiting this receptor, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 can modulate various downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 has been shown to have a range of biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines, increasing the production of anti-inflammatory cytokines, and inhibiting the proliferation of cancer cells. Additionally, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 has been shown to improve cardiac function and reduce the risk of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 in lab experiments is its high selectivity and potency for the adenosine A2B receptor, which allows for precise modulation of this target. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754, including:
1. Investigating its role in modulating the immune response in various disease states, such as autoimmune disorders and infectious diseases.
2. Examining its potential as a therapeutic agent for cardiovascular disorders, such as heart failure and hypertension.
3. Exploring its potential as a combination therapy with other drugs for the treatment of cancer.
4. Developing more potent and selective analogs of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 for improved therapeutic efficacy.
In conclusion, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 is a promising compound with a range of potential therapeutic applications. Its high selectivity and potency for the adenosine A2B receptor make it a valuable tool for investigating the role of this target in various physiological and pathological processes. Further research is needed to fully understand the potential of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 and its analogs for clinical use.
Méthodes De Synthèse
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 can be synthesized using a multi-step process involving the reaction of 9-methylguanine with 2-bromoethylmorpholine and 2-thiophenylboronic acid. The resulting intermediate is then subjected to a series of purification and isolation steps to obtain the final product.
Applications De Recherche Scientifique
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine 1754 has been widely used in scientific research to investigate the role of adenosine A2B receptor in various physiological and pathological processes. Studies have shown that this compound can inhibit the proliferation of cancer cells, reduce inflammation, and improve cardiovascular function.
Propriétés
IUPAC Name |
9-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-9-12(13-3-2-8-24-13)22-4-6-23-7-5-22/h2-3,8,10-12H,4-7,9H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHBALVINLRHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CS3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

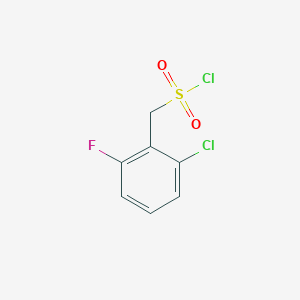
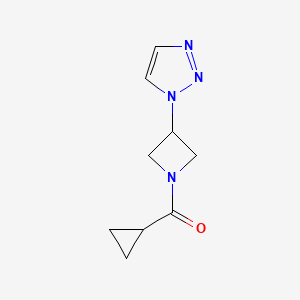
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2371685.png)
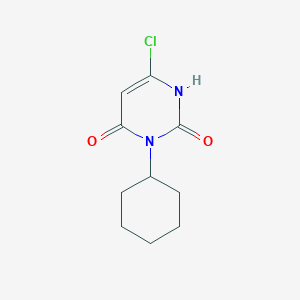
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2371688.png)
![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)
![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2371695.png)
![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)
![2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2371698.png)

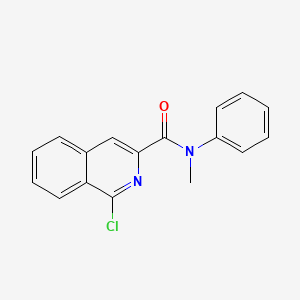
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)
